molecular formula C4H8ClF2N B1400350 3-(Difluoromethyl)azetidine hydrochloride CAS No. 1354792-76-9

3-(Difluoromethyl)azetidine hydrochloride

Cat. No.: B1400350
CAS No.: 1354792-76-9
M. Wt: 143.56 g/mol
InChI Key: NYMQWAUMUHQGQQ-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)azetidine hydrochloride is a chemical compound characterized by the presence of a difluoromethyl group attached to an azetidine ring, which is a four-membered nitrogen-containing heterocycle. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with azetidine or its derivatives.

  • Difluoromethylation: The key step involves the introduction of the difluoromethyl group. This can be achieved using reagents like difluoromethylating agents (e.g., difluoromethyl iodide) under controlled conditions.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, usually by treating the difluoromethylated azetidine with hydrochloric acid.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the synthesis is often carried out in batch reactors where precise control over temperature, pressure, and reagent addition is maintained.

  • Purification: The product is purified through crystallization or other suitable methods to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the difluoromethyl group.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Various nucleophiles (e.g., halides, amines) in polar aprotic solvents

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, often leading to the formation of simpler structures.

  • Substitution Products: Substituted azetidines with different functional groups.

Scientific Research Applications

3-(Difluoromethyl)azetidine hydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to understand the role of difluoromethyl groups in biological systems.

  • Medicine: It is explored for its potential therapeutic properties, including its use as a precursor for drug development.

  • Industry: The compound is utilized in the manufacturing of various chemical products, including specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 3-(difluoromethyl)azetidine hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 3-(Difluoromethyl)pyrrolidine: A related compound with a five-membered ring instead of four.

  • 3-(Difluoromethyl)azepane: A compound with a seven-membered ring.

Uniqueness: 3-(Difluoromethyl)azetidine hydrochloride is unique due to its four-membered ring structure, which imparts distinct chemical and physical properties compared to its five- or seven-membered counterparts. This structural difference can lead to variations in reactivity, stability, and biological activity.

Properties

IUPAC Name

3-(difluoromethyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N.ClH/c5-4(6)3-1-7-2-3;/h3-4,7H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMQWAUMUHQGQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354792-76-9
Record name Azetidine, 3-(difluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354792-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(difluoromethyl)azetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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